Bienvenue dans la boutique en ligne BenchChem!

4-Methylglutamic acid

Kainate Receptor Binding Radioligand Displacement IC50 Determination

4-Methylglutamic acid (SYM 2081) is the definitive selective kainate receptor agonist, offering >200-fold selectivity over AMPA and NMDA receptors. Sub-micromolar potency at GluR5/6 (EC50 0.12–0.23 µM) enables clean isolation of kainate-mediated currents without antagonist cocktails. The pure (2S,4R)-isomer eliminates confounding mGluR activity present in other stereoisomers. Essential for kainate receptor pharmacology, SAR investigations, and [³H]-ligand autoradiography. Insist on stereochemically defined, high-purity material to ensure reproducible, interpretable results.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 14561-55-8
Cat. No. B228694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylglutamic acid
CAS14561-55-8
Synonyms2S,4R-4-methylglutamate
4-methylglutamate
4-methylglutamic acid
4-methylglutamic acid, (DL)-isomer
4-methylglutamic acid, (L)-isomer
4-methylglutamic acid, 2-(13)C-labeled, (DL)-isomer
4-methylglutamic acid, sodium salt, (erythro)-isomer
4-methylglutamic acid, threo-(L)-isomer
SYM 2081
threo-gamma-methylglutamate
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(CC(C(=O)O)N)C(=O)O
InChIInChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1
InChIKeyKRKRAOXTGDJWNI-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylglutamic Acid (CAS 14561-55-8): Procurement Guide for a Stereochemically Defined Kainate Receptor Probe


4-Methylglutamic acid is a chiral glutamic acid analogue characterized by a methyl group substitution at the 4-position of the carbon backbone [1]. The compound exists as four distinct stereoisomers, each exhibiting unique pharmacological profiles at glutamate receptor subtypes [2]. Among these, the (2S,4R)-isomer (commonly designated SYM 2081) has been extensively characterized as a potent and highly selective ligand for the kainate subclass of ionotropic glutamate receptors, distinguishing it from the endogenous agonist L-glutamate and from other 4-substituted analogues such as 4-methyleneglutamic acid [1][3]. The stereochemical identity of the procured material is a critical determinant of experimental outcome, as receptor selectivity and functional activity are exquisitely sensitive to the spatial arrangement of the methyl group [2].

Why Generic L-Glutamate or Unspecified 4-Methylglutamic Acid Mixtures Cannot Substitute for Pure (2S,4R)-4-Methylglutamic Acid in Kainate Receptor Studies


Substituting a generic glutamic acid derivative or an undefined stereoisomeric mixture of 4-methylglutamic acid for the pure (2S,4R)-stereoisomer introduces confounding variables that undermine the interpretability of kainate receptor pharmacology experiments. L-Glutamate activates all ionotropic (AMPA, kainate, NMDA) and metabotropic glutamate receptor families non-selectively, precluding the isolation of kainate-specific signaling [1]. Furthermore, comparative pharmacology of the four 4-methylglutamic acid stereoisomers reveals that the (2R,4R)-isomer is approximately 20-fold less potent and the (2S,4S)-isomer approximately 1,000-fold less potent than the (2S,4R)-isomer as a kainate receptor agonist, while the (2S,4S)-isomer exhibits pronounced activity at metabotropic glutamate receptors (mGluR1/2) [2][3]. Consequently, procurement of a stereochemically undefined or racemic mixture yields a compound with an unpredictable and pharmacologically hybrid profile, rendering it unsuitable as a selective tool for probing kainate receptor function.

Quantitative Differentiation of (2S,4R)-4-Methylglutamic Acid (SYM 2081) from L-Glutamate and 4-Substituted Glutamic Acid Analogues


High-Affinity Kainate Receptor Binding and Potency Relative to Kainic Acid

In radioligand binding studies using rat forebrain membranes and recombinant GluR6 kainate receptors, (2S,4R)-4-methylglutamic acid (SYM 2081) inhibits [³H]kainic acid binding with IC₅₀ values of approximately 32 nM and 19 nM, respectively [1]. This potency is comparable to that of the reference agonist kainic acid, which exhibited IC₅₀ values of approximately 13 nM and 28 nM under identical assay conditions [1]. In contrast, L-glutamate, the endogenous agonist, demonstrates significantly lower affinity for kainate receptors in comparable binding assays, with reported Ki values in the low micromolar range [2].

Kainate Receptor Binding Radioligand Displacement IC50 Determination

Subtype Selectivity: Kainate Receptor Preference Over AMPA and NMDA Receptors

The defining differentiating feature of (2S,4R)-4-methylglutamic acid (SYM 2081) is its pronounced selectivity for kainate receptors over other ionotropic glutamate receptor subtypes. In radioligand binding experiments using rat forebrain membranes, SYM 2081 was approximately 800-fold less potent as an inhibitor of [³H]AMPA binding to AMPA receptors and approximately 200-fold less potent as an inhibitor of [³H]CGP 39653 binding to NMDA receptors compared to its potency at kainate receptors [1]. Vendor technical specifications further quantify this selectivity as nearly 3,000-fold and 200-fold selectivity for kainate over AMPA and NMDA receptors, respectively . This contrasts sharply with the non-selective profile of (S)-4-methyleneglutamic acid, which exhibits high but non-selective affinity for AMPA, kainate, NMDA, and mGlu receptors [2].

Receptor Selectivity AMPA Receptor NMDA Receptor Binding Affinity Ratio

Functional Agonist Potency at Recombinant Kainate Receptor Subunits

In functional electrophysiological assays using Xenopus oocytes expressing homomeric kainate receptor subunits, (2S,4R)-4-methylglutamic acid (SYM 2081) acts as a potent agonist with EC₅₀ values of 0.12 ± 0.02 μM at GluR5 and 0.23 ± 0.01 μM at GluR6 receptors [1]. In contrast, its activity at AMPA receptors is markedly reduced, with EC₅₀ values of 132 ± 44 μM at GluR1 and 453 ± 57 μM at GluR3 [1]. This represents an approximately 1,000-fold selectivity for kainate over AMPA receptors in functional activation assays. Notably, methylglutamate analogues bearing the methyl group at the 2- or 3-position of glutamate were found to be completely inactive, demonstrating that the 4-position substitution is essential for kainate receptor agonist activity [1].

Electrophysiology GluR5 GluR6 Xenopus Oocyte EC50

Stereochemical Determinants of Activity: Comparative Potency of 4-Methylglutamic Acid Isomers

The four stereoisomers of 4-methylglutamic acid exhibit profoundly different kainate receptor agonist activities. In functional assays using Xenopus oocytes expressing GluR6 kainate receptors, the (2S,4R)-isomer (SYM 2081) is the most potent agonist, with an EC₅₀ of 0.23 ± 0.01 μM [1]. The (2R,4R)-isomer is approximately 20-fold less potent, while the (2S,4S)-isomer is approximately 1,000-fold less potent than SYM 2081 [1]. Concurrently, receptor binding studies demonstrate that (2S,4S)-4-methylglutamic acid is selective for metabotropic glutamate receptors (mGluR1α and mGluR2) rather than ionotropic kainate receptors [2]. These data underscore that stereochemical purity is not merely a quality metric but a functional requirement for achieving kainate receptor selectivity.

Stereochemistry Structure-Activity Relationship Diastereomer Comparison Kainate Receptor

Recommended Application Scenarios for 4-Methylglutamic Acid Based on Verified Pharmacological Differentiation


Pharmacological Isolation of Kainate Receptor-Mediated Currents in Electrophysiology

The >200-fold to ~3,000-fold selectivity of (2S,4R)-4-methylglutamic acid (SYM 2081) for kainate receptors over AMPA and NMDA receptors, combined with its sub-micromolar functional potency at GluR5 and GluR6 subunits (EC₅₀ = 0.12-0.23 μM), makes it the agonist of choice for isolating kainate receptor-mediated excitatory postsynaptic currents in slice electrophysiology or cultured neuron preparations [1]. Unlike non-selective agonists such as L-glutamate, SYM 2081 can be applied at concentrations that robustly activate kainate receptors while producing negligible cross-activation of AMPA or NMDA receptors, thereby reducing the need for multiple antagonist cocktails [2]. This property is particularly valuable for studying the distinct roles of kainate receptors in synaptic transmission and plasticity, where contamination from other iGluR subtypes would otherwise confound interpretation [1].

Radioligand Binding Assays for Kainate Receptor Quantification and Pharmacological Profiling

The high-affinity binding of (2S,4R)-4-methylglutamic acid to kainate receptors (IC₅₀ values of ~19-35 nM) supports its use as a tritiated radioligand ([³H]-SYM 2081) for the specific labeling and quantification of kainate receptor populations in brain membrane homogenates and tissue sections [1]. [³H]-SYM 2081 exhibits saturable, high-affinity binding that is displaced by kainate receptor ligands but not by AMPA or NMDA receptor antagonists, confirming its utility as a selective probe for kainate receptor autoradiography and binding site characterization [2]. This application is directly supported by the compound's demonstrated 800- to 3,000-fold selectivity window over other ionotropic glutamate receptor subtypes [1].

Structure-Activity Relationship Studies of Glutamate Receptor Subtype Selectivity

The striking divergence in receptor subtype selectivity among the stereoisomers of 4-methylglutamic acid—where the (2S,4R)-isomer is a selective kainate receptor agonist (EC₅₀ = 0.23 μM) while the (2S,4S)-isomer is a selective mGluR1α/2 agonist—provides a powerful comparative platform for structure-activity relationship (SAR) investigations [1][2]. Researchers can employ pure stereoisomers to probe how specific spatial arrangements of the 4-methyl substitution dictate receptor subtype recognition and activation. The availability of well-characterized, enantiomerically pure compounds enables rigorous computational docking studies and mutagenesis experiments aimed at mapping ligand-binding domain determinants of subtype selectivity [2].

Enzymatic Substrate Specificity Studies in Bacterial Cell Wall Biosynthesis

In a distinct biochemical context, D-erythro-4-methylglutamic acid has been identified as the most efficient substrate among 24 D-glutamic acid analogues tested with the D-glutamate-adding enzyme (MurD ligase) from Escherichia coli, exhibiting the highest specific activity in the formation of UDP-N-acetylmuramyl-L-alanyl-D-glutamic acid [1]. This application scenario is relevant for investigators studying bacterial peptidoglycan biosynthesis, antimicrobial target validation, or the substrate specificity of ATP-dependent amino acid ligases. The compound's superior performance relative to other methyl-substituted glutamic acid analogues and cyclic amino acid derivatives makes it the preferred choice for in vitro enzymatic assays requiring robust turnover [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylglutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.